molecular formula C15H15NO B3033426 2-(Benzyl(methyl)amino)benzaldehyde CAS No. 1020957-75-8

2-(Benzyl(methyl)amino)benzaldehyde

Cat. No. B3033426
M. Wt: 225.28 g/mol
InChI Key: OQKNKCGZXXLERS-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)benzaldehyde is a compound that is structurally related to various benzaldehyde derivatives which are known to be important intermediates in the synthesis of biologically active compounds, including those with potential anticancer activity. These derivatives, such as 2-((4-substituted phenyl)amino)benzaldehydes, have been the subject of research due to their relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds, such as 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, involves multi-step processes that typically start with basic raw materials and proceed through several reaction steps, including nucleophilic substitution, reduction, and oxidation reactions. For instance, the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde involves starting with 2-chloronicotinic acid and 4-substituted anilines, and the process has been optimized to achieve a total yield of 59.49% . Phase-transfer catalysis has been employed in the synthesis of similar compounds to improve yields, as demonstrated in the synthesis of 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, which achieved an overall yield of more than 83% .

Molecular Structure Analysis

The molecular structures of benzaldehyde derivatives are often confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, UV–VIS, and IR spectroscopy. These methods provide detailed information about the molecular geometry and the presence of specific functional groups. For azo-benzoic acid derivatives, molecular structures and geometries have been optimized using the B3LYP density functional theory method with the 6-31G(d) basis set, which is a common approach in computational chemistry to predict and confirm molecular structures .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The extent of these equilibria can be influenced by factors such as solvent composition and pH. For example, azo-benzoic acids exhibit these types of chemical behavior in solution, and their reaction pathways can be characterized using complementary spectroscopic experiments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents on the benzaldehyde core can significantly alter these properties. Spectroscopic techniques are used to measure properties like UV–VIS absorption spectra, which can vary depending on the solvent used and the presence of other species in solution, such as bases . These properties are crucial for understanding the behavior of these compounds in various environments and for their application in analytical methods, such as the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines .

Scientific Research Applications

Bioproduction of Benzaldehyde

Benzaldehyde, known for its apricot and almond-like aroma, is extensively used in the flavor industry. It is typically produced via chemical routes, such as the oxidation of toluene. However, biologically produced benzaldehyde, either through plant material extraction or microbial biotransformation, has a significant price advantage and greater consumer acceptance. Methylotrophic yeast like Pichia pastoris, which contains the enzyme alcohol oxidase (AOX), can yield aldehydes like benzaldehyde from benzyl alcohol. This process has been optimized in a two-phase partitioning bioreactor, significantly increasing the production of benzaldehyde (Craig & Daugulis, 2013).

Renewable Production of Benzyl Alcohol

Escherichia coli has been engineered to produce benzyl alcohol from renewable glucose using a non-natural pathway. Benzaldehyde, a key intermediate in this process, is produced from endogenous phenylpyruvate through several heterologous steps. This process demonstrates the potential for renewable, biological production of important aromatic compounds (Pugh et al., 2015).

Enantioselective Ethylation of Aryl Aldehydes

Optically active aminonaphthol, obtained by condensing benzaldehyde with other compounds, has been found effective in catalyzing the enantioselective ethylation of aryl aldehydes. This process results in the production of secondary alcohols with high enantioselectivities, demonstrating its potential in asymmetric synthesis (Liu et al., 2001).

Synthesis of N-Benzyl Derivatives

Benzaldehyde reacts with 1-amino group of 1,2-propanediamine to form Schiff bases, facilitating the synthesis of mono- and dibenzyl derivatives of 1,2-propanediamine. This difference in reactivity provides a pathway for synthesizing various isomeric benzyl derivatives (Kurganov et al., 1980).

Catalyst Development for Oxidation Processes

Sulfated Ti-SBA-15 catalysts have been developed for the oxidation of benzyl alcohol to benzaldehyde. This research indicates an enhanced oxidative property, demonstrating its application in industries like cosmetics, perfumery, and pharmaceuticals (Sharma et al., 2012).

properties

IUPAC Name

2-[benzyl(methyl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKNKCGZXXLERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(methyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Zheng, L Dian, Y Yuan… - The Journal of …, 2014 - ACS Publications
A metal-free protocol for direct aryl-aldehyde Csp 2 –Csp 2 bond formation via a PhI(OAc) 2 -mediated intramolecular cross-dehydrogenative coupling (CDC) of various 2-(N-arylamino)…
Number of citations: 70 pubs.acs.org
P Yang, W Xu, R Wang, M Zhang, C Xie, X Zeng… - Organic …, 2019 - ACS Publications
An efficient and facile method to synthesize valuable disubstituted 2-aryl indoles and benzofurans in good yields has been demonstrated, based on a tert-butoxide-mediated …
Number of citations: 27 pubs.acs.org
C Zhang - 2010 - search.proquest.com
In Chapter I, I give a general introduction to redox–neutral reaction cascades. In Chapter II, a Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular rodox process …
Number of citations: 3 search.proquest.com
JF Briones, GS Basarab - Chemical Communications, 2016 - pubs.rsc.org
Magnesium triflate was found to effectively catalyze the tert-amino effect reaction (T-reaction) involving ethyl 3-(2-(dialkylamino)-phenyl)-2-nitroacrylates leading to tetrahydroquinoline …
Number of citations: 26 pubs.rsc.org
L Josa-Culleré, MG Hirst, JP Lockett… - The Journal of …, 2019 - ACS Publications
Highly functionalized spirocyclic tetramates were prepared via a sequential Knoevenagel reaction and [1,5]-prototropic shift (T-reaction) of bicyclic tetramates. While these compounds …
Number of citations: 7 pubs.acs.org

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